Alazocine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

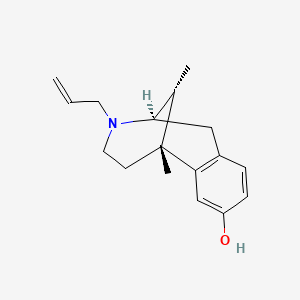

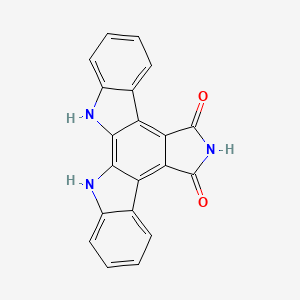

Alazocine, also known more commonly as N-allylnormetazocine (NANM), is a synthetic opioid analgesic of the benzomorphan family related to metazocine . It is described as a potent analgesic, psychotomimetic or hallucinogen, and opioid antagonist . One of its enantiomers was the first compound that was found to selectively label the σ1 receptor, leading to the discovery and characterization of the receptor .

Molecular Structure Analysis

This compound has a molecular formula of C17H23NO . Its average mass is 257.371 Da and its monoisotopic mass is 257.177979 Da .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H23NO . Its average mass is 257.371 Da and its monoisotopic mass is 257.177979 Da . Knowledge of the chemistry of each material and its impact on physical properties is essential to understand its effect as a biomaterial .

科学的研究の応用

Cardiovascular Applications :

- Alazocine derivatives like Alagebrium (ALT-711) have shown promise in treating cardiovascular pathologies related to aging. These compounds break established advanced glycation end-product (AGE) cross-links between proteins, which are implicated in cardiovascular issues. Clinical studies have found Alagebrium to be effective in improving arterial compliance, cardiac function, and controlling systolic blood pressure, particularly in elderly patients and those with severe symptoms (Bakris et al., 2004).

Cancer Treatment :

- This compound derivatives are being explored as prodrugs in photodynamic therapy (PDT) for cancer. Aminolevulinic acid (ALA), a prodrug, generates protoporphyrin IX (PpIX) upon administration, a potent photosensitizer used in PDT. This pathway is being exploited for effective cancer treatment (Wachowska et al., 2011).

Neuroprotection and Neuropharmacology :

- Research on neuroprotective drugs like riluzole, which interacts with GABA (gamma-aminobutyric acid) and glycine receptor channels, has implications for diseases like amyotrophic lateral sclerosis. These studies explore how compounds similar to this compound might modulate neurotransmitter systems in the brain (Mohammadi et al., 2001).

Dermatology and Skin Treatment :

- This compound derivatives are being used in PDT for skin conditions. Studies have shown that ALA-based PDT can be effective for treating diseases involving the skin, like carcinoma. The topical application of ALA leads to selective accumulation of PpIX in affected tissues, making it a useful treatment modality (Sakamoto et al., 2009).

Bioproduction and Industrial Applications :

- The metabolic engineering of Saccharomyces cerevisiae for enhanced ALA production shows the potential of this compound derivatives in bioproduction. This engineering could be significant for pharmaceutical, healthcare, and food production industries, demonstrating the versatility of these compounds (Hara et al., 2019).

作用機序

特性

| { "Design of Synthesis Pathway": "The synthesis of Alazocine involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,6-dichloroaniline", "2-methyl-5-nitrobenzaldehyde", "1,2,3,4-tetrahydroisoquinoline", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2-methyl-5-nitrobenzaldehyde to 2-methyl-5-aminobenzaldehyde using sodium borohydride in ethanol.", "Step 2: Condensation of 2-methyl-5-aminobenzaldehyde with 2,6-dichloroaniline in acetic acid to form 2-(2,6-dichlorophenyl)-5-(2-methylphenyl) imidazolidine.", "Step 3: Cyclization of 2-(2,6-dichlorophenyl)-5-(2-methylphenyl) imidazolidine with 1,2,3,4-tetrahydroisoquinoline in acetic acid to form Alazocine." ] } | |

| 14198-28-8 | |

分子式 |

C17H24ClNO |

分子量 |

293.8 g/mol |

IUPAC名 |

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1 |

InChIキー |

ZTGMHFIGNYXMJV-YGCKJKTASA-N |

異性体SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O |

正規SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan N-allylnorcyclazocine N-allylnormetazocine N-allylnorphenazocine SK and F 10047 SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer SK and F 10047, hydrobromide SK and F 10047, monolactate SK and F 10047, monooxalate SKF 10047 SKF-10047 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)